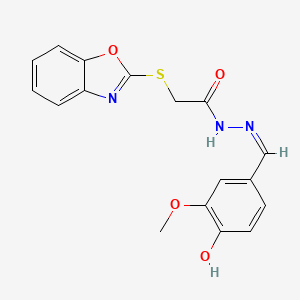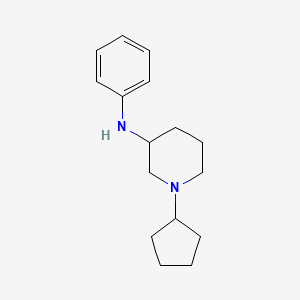
4-cyclopentyl-2-(3-methoxybenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopentyl-2-(3-methoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases and disorders.
Wirkmechanismus
The mechanism of action of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves the competitive antagonism of the this compound receptor, which prevents the binding of the endogenous ligand nociceptin/orphanin FQ peptide. This results in the inhibition of downstream signaling pathways, which modulate the release of neurotransmitters and neuropeptides involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
Numerous studies have demonstrated the biochemical and physiological effects of this compound. In animal models, this compound has been shown to produce potent antinociceptive effects, reduce anxiety-like behavior, and attenuate the rewarding effects of drugs of abuse such as cocaine and morphine. Additionally, this compound has been shown to exhibit anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine is its high selectivity and potency for the this compound receptor, which allows for the investigation of the specific role of this receptor in various physiological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the scientific research on 4-cyclopentyl-2-(3-methoxybenzyl)morpholine. One area of interest is the investigation of its potential therapeutic applications in the treatment of pain, anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its biochemical and physiological effects, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective this compound receptor antagonists based on the structure of this compound may hold promise for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 4-cyclopentyl-2-(3-methoxybenzyl)morpholine involves several steps, including the reaction of 3-methoxybenzylamine with cyclopentanone in the presence of a Lewis acid catalyst to form a cyclopentylamine intermediate, which is then reacted with morpholine in the presence of a base to form the final product. The purity and yield of the compound can be optimized by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The 4-cyclopentyl-2-(3-methoxybenzyl)morpholine receptor has been implicated in the regulation of various physiological processes, including pain perception, anxiety, depression, and drug addiction. Therefore, the development of selective this compound receptor antagonists such as this compound has attracted considerable interest in the scientific community. This compound has been shown to exhibit potent and selective antagonism of the this compound receptor both in vitro and in vivo, making it a promising candidate for the treatment of various disorders.
Eigenschaften
IUPAC Name |
4-cyclopentyl-2-[(3-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-8-4-5-14(11-16)12-17-13-18(9-10-20-17)15-6-2-3-7-15/h4-5,8,11,15,17H,2-3,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMIAQXGTASMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-butenoyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968466.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)


![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)
![[3-benzyl-1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanol](/img/structure/B5968535.png)
![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)

